3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms are typically nitrogen, oxygen, or sulfur. Within this vast field, pyrazoles are a well-studied class of five-membered aromatic heterocycles featuring two adjacent nitrogen atoms. wikipedia.orgnih.gov
Pyrazolone (B3327878) is a derivative of pyrazole (B372694) that possesses an additional carbonyl (C=O) group, making it a lactam. wikipedia.org It can exist in different isomeric forms, with the 3-pyrazolone and 4-pyrazolone being the most common. wikipedia.org The specific compound, 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-, belongs to the 3-pyrazolone isomer class. The core structure is a five-membered heterocycle, placing it firmly within this fundamental area of chemistry. wikipedia.orgnih.gov The stability of the 3-pyrazolone isomer is often enhanced by the presence of N-aryl or N-alkyl substituents, such as the two phenyl groups in the title compound. wikipedia.org
Significance of Pyrazolone Scaffolds in Organic Synthesis
The pyrazolone scaffold is a versatile and highly significant building block in organic synthesis, largely due to its chemical reactivity and its prevalence in a wide range of functional molecules. nih.govnih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets with high affinity, making it a key component in drug discovery. nih.gov
The utility of the pyrazolone nucleus stems from its multiple reactive sites, which allow for extensive functionalization to create a diverse library of derivatives. nih.gov These derivatives have found applications across various industries.
Pharmaceuticals: Pyrazolone-based compounds are among the oldest synthetic pharmaceuticals, with a history stretching back to the 1880s. wikipedia.orgnih.gov They are core components in numerous drugs with a wide spectrum of biological activities. nih.govnih.gov The pyrazole ring, the parent of the pyrazolone scaffold, is present in at least 33 marketed medicines. nih.gov
Dyes: Pyrazolone groups are integral to several commercially important dyes, particularly azo dyes where they are combined with an azo group. wikipedia.org Dyes such as Tartrazine (Acid Yellow 23) and Pigment Yellow 13 are produced on a multi-ton scale annually and contain the pyrazolone moiety. wikipedia.org
Ligands: The nitrogen and oxygen atoms within the pyrazolone ring can act as coordination sites for metal ions, making them useful as ligands in coordination chemistry. mdpi.com
Table 1: Applications of the Pyrazolone Scaffold
| Field of Application | Description of Use | Examples of Compound Classes |
|---|---|---|
| Medicinal Chemistry | Serves as a core scaffold for drugs targeting a variety of biological endpoints, including inflammation and cancer. nih.govnih.gov | Analgesics, Anti-inflammatory agents, Protein Kinase Inhibitors. wikipedia.orgnih.gov |
| Dye Industry | Used as a key component in the synthesis of chromophores, especially in combination with azo groups. wikipedia.org | Azopyrazolone dyes (e.g., Tartrazine). wikipedia.org |
| Agrochemicals | Derivatives, particularly fluorinated pyrazoles, are used in the development of fungicides. nih.gov | Fungicides (e.g., Bixafen). nih.gov |
| Coordination Chemistry | The heterocyclic ring acts as a bidentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms. mdpi.com | Metal complexes for catalysis and materials science. mdpi.com |
Historical Development of Pyrazolone Synthesis Relevant to 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-
The history of pyrazolone synthesis is foundational to understanding how a complex molecule like 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- can be constructed. The development has progressed from classical condensation reactions to more sophisticated methods allowing for precise functionalization.
The seminal moment in pyrazolone chemistry occurred in 1883 when German chemist Ludwig Knorr first reported the synthesis of a pyrazolone derivative. wikipedia.orgnih.gov This classical method, often referred to as the Knorr synthesis, involves the condensation reaction between a β-ketoester, such as ethyl acetoacetate (B1235776), and a hydrazine (B178648) derivative, like phenylhydrazine. nih.govwikipedia.org This reaction remains a fundamental and widely used approach for creating the pyrazolone core.
The synthesis of a specifically substituted compound like 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- relies on the evolution of synthetic methodologies beyond the initial Knorr synthesis. Key developments include:
Synthesis of N-Substituted Pyrazolones: The reaction can be adapted to use substituted hydrazines to install groups on one of the nitrogen atoms. For the target compound, a precursor like 1,2-diphenylhydrazine (B7769752) could theoretically be used, although this is less common than using monosubstituted hydrazines. A more typical route involves the initial synthesis of a simpler pyrazolone followed by subsequent N-arylation reactions.
Chlorination of the Pyrazolone Ring: The introduction of a chlorine atom onto the pyrazolone ring is a critical step. This is typically achieved through the reaction of a pyrazolone precursor with a chlorinating agent. For instance, the synthesis of the related compound 5-chloro-3-methyl-1-phenylpyrazole (B72149) is accomplished by treating the corresponding pyrazolone (3-methyl-1-phenyl-5-pyrazolone) with a strong chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.com This type of reaction demonstrates a viable pathway for creating the 3-chloro substitution.
The construction of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- would likely involve a multi-step synthesis starting from a precursor such as 1,2-diphenyl-pyrazolidine-3,5-dione, which can be prepared through established methods. chemicalbook.com This precursor would then undergo a chlorination reaction to yield the final product.
Table 2: Key Milestones in Pyrazolone Synthesis
| Date | Scientist(s) | Development | Relevance |
|---|---|---|---|
| 1883 | Ludwig Knorr | First synthesis of a pyrazolone via condensation of ethyl acetoacetate and phenylhydrazine. nih.govwikipedia.org | Established the fundamental method for creating the core pyrazolone ring structure. |
| 19th Century | Fischer and Knoevenagel | Developed methods for preparing 2-pyrazolines by refluxing α,β-unsaturated aldehydes or ketones with phenylhydrazine. researchgate.net | Expanded the range of starting materials for synthesizing pyrazoline-type heterocycles. |
| Modern Era | Various Researchers | Development of one-pot, multi-component reactions for efficient synthesis of polysubstituted pyrazoles and pyrazolones. researchgate.net | Allows for more direct and efficient assembly of complex pyrazolone derivatives. |
| Modern Era | Various Researchers | Use of specific reagents like phosphorus oxychloride (POCl₃) for the chlorination of the pyrazolone ring. chemicalbook.com | Provides a direct method for introducing the key chloro-substituent found in the title compound. |
Structure
3D Structure
Properties
CAS No. |
37585-37-8 |
|---|---|
Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
5-chloro-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C15H11ClN2O/c16-14-11-15(19)18(13-9-5-2-6-10-13)17(14)12-7-3-1-4-8-12/h1-11H |
InChI Key |
DVWNJXRYTFAXBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N2C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Synthesis Methodologies for 3 Pyrazolin 5 One, 3 Chloro 1,2 Diphenyl and Its Structural Precursors
Classic Cyclocondensation Approaches
The foundational step in synthesizing the target molecule's scaffold is the creation of the 1,2-diphenylpyrazolidine-3,5-dione (B1210743) ring system. This is typically achieved through well-established cyclocondensation reactions.
The classical and most direct route to the pyrazolin-5-one core involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. nih.gov Malonic acid and its derivatives, such as diethyl malonate, are common 1,3-dicarbonyl reagents used to form five- or six-membered heterocyclic rings that feature a 1,3-dicarbonyl moiety. nih.govresearchgate.net This reaction type is fundamental in the synthesis of barbituric acids (using urea) and pyrazolidine-diones (using hydrazine). nih.gov
For the synthesis of the specific 1,2-diphenyl substituted core, the required precursors are 1,2-diphenylhydrazine (B7769752) and a malonic acid derivative. The reaction proceeds by the nucleophilic attack of the hydrazine nitrogens onto the carbonyl carbons of the malonic ester, followed by cyclization and elimination of alcohol molecules (e.g., ethanol) to yield the stable heterocyclic ring, 1,2-diphenyl-3,5-pyrazolidinedione. This resulting compound serves as a key intermediate for further functionalization. chemicalbook.comnih.gov
The primary structural precursors for the core ring system are detailed below. The reaction conditions can vary, though they often require heat to drive the condensation and cyclization.
| Precursor 1 | Precursor 2 | Product |
| 1,2-Diphenylhydrazine | Diethyl Malonate | 1,2-Diphenyl-3,5-pyrazolidinedione |
The reaction between the hydrazine and the malonic ester is typically performed at elevated temperatures. researchgate.net In some variations, the reaction can be catalyzed by either acid or base to improve yields and reaction rates. Less reactive malonyl derivatives often require high temperatures (over 200°C) or the use of more reactive forms of the malonic acid, such as malonyl dichlorides or their in-situ generation with reagents like phosphoryl chloride, to proceed efficiently. nih.govresearchgate.net
Targeted Synthetic Routes for Chlorinated Pyrazolin-5-ones
Once the 1,2-diphenyl-3,5-pyrazolidinedione precursor is obtained, the next critical step is the introduction of a chlorine atom at the C3 position. This can be achieved through targeted chlorination strategies or as part of broader functionalization reactions.
The Vilsmeier-Haack (V-H) reaction is a versatile and efficient method used to introduce a formyl group onto an electron-rich aromatic or heterocyclic ring. The V-H reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), is a powerful electrophile. While its primary use is formylation, the reagent's components, particularly POCl₃, are also potent chlorinating and dehydrating agents. nih.gov
In the context of pyrazole (B372694) chemistry, the V-H reaction is widely used for C-formylation, often at the C4 position of the pyrazole ring. The reaction of substituted acetophenone (B1666503) hydrazones with the Vilsmeier-Haack reagent can lead to both cyclization and formylation to produce formylpyrazoles. nih.gov This highlights the reaction's utility in building and functionalizing the pyrazole core simultaneously.
Direct chlorination of the 1,2-diphenyl-3,5-pyrazolidinedione precursor is the most direct route to the final product. The pyrazolidinedione exists in tautomeric equilibrium with its enol form, 3-hydroxy-1,2-diphenyl-pyrazolin-5-one. This hydroxyl group can be substituted with a chlorine atom using specific chlorinating agents.
Phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), is a robust and widely used reagent for converting hydroxy-heterocycles into their chloro-derivatives. indianchemicalsociety.com The reaction is applicable to a wide range of substrates, including those analogous to pyrazolinones, such as quinazolinones and hydroxypyridines. mdpi.comresearchgate.net The process generally involves heating the substrate in excess POCl₃, sometimes with a base like pyridine (B92270) or triethylamine, to facilitate the reaction. mdpi.comresearchgate.net The mechanism involves the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion. nih.gov
A summary of common chlorination conditions is presented below.
| Substrate | Reagent(s) | Conditions | Outcome |
| Hydroxy-heterocycle (e.g., Pyrazolin-5-one) | POCl₃ | Heating in a sealed reactor, often with a base (e.g., pyridine). mdpi.com | Dehydroxy-chlorination |
| Hydroxy-heterocycle | POCl₃ / PCl₅ | Heating on a water bath. researchgate.net | Potent chlorination. indianchemicalsociety.com |
The use of an equimolar amount of POCl₃ per hydroxyl group has been shown to be effective for large-scale, solvent-free chlorinations, making it an efficient and atom-economical method. mdpi.com
Advanced Synthetic Techniques
To improve reaction times, yields, and environmental footprint, advanced synthetic techniques are increasingly being applied to the synthesis of pyrazole and pyrazolinone derivatives.
Microwave-assisted synthesis has emerged as a powerful tool in this field. rsc.org It offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), higher yields, and cleaner reaction profiles. nih.gov The Knoevenagel condensation/cyclization sequence to form pyrazolones from β-ketoesters, hydrazines, and aldehydes can be efficiently performed in a one-pot manner under solvent-free, microwave-assisted conditions, yielding structurally diverse products in good to excellent yields. mdpi.com This methodology has been successfully used to synthesize edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one) and other derivatives with high efficiency. researchgate.net The rapid, solvent-free approach is suitable for creating libraries of compounds for further study. mdpi.com
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecules like pyrazolones from simple starting materials in a single synthetic operation. This strategy is highly valued in green chemistry as it often reduces reaction times, energy consumption, and the generation of chemical waste. jsynthchem.comacs.org
The synthesis of pyrazolone (B3327878) cores, the fundamental structure of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-, typically involves the condensation of a β-ketoester with a hydrazine derivative. researchgate.net In the context of MCRs, this can be expanded to a four-component reaction to build more complex pyrazole-based scaffolds. For instance, the reaction of a hydrazine, a β-keto ester, an aromatic aldehyde, and malononitrile (B47326) can yield highly substituted pyrano[2,3-c]pyrazoles. nih.gov While not the direct synthesis of the target compound, this demonstrates the power of MCRs in constructing the pyrazole core with various substituents.
A general scheme for a one-pot synthesis of a pyrazolone precursor can be envisioned through the reaction of phenylhydrazine, an appropriate β-ketoester, and an aldehyde. osi.lv The versatility of MCRs allows for the introduction of diverse substituents, which is crucial for tuning the properties of the final compound.
Table 1: Examples of One-Pot Multicomponent Reactions for Pyrazole Derivatives
| Catalyst | Reactants | Product Type | Yield (%) | Reference |
| L-Proline | Aniline, Aromatic Aldehydes, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 1H-pyrazolo[3,4-b]quinolines | High | osi.lv |
| Copper Oxide Nanoparticles | Ethyl Acetoacetate (B1235776), Hydrazine Hydrate (B1144303), Aldehydes, Malononitrile | Pyrano[2,3-c]pyrazoles | Not specified | jsynthchem.com |
| Thermomyces lanuginosus Lipase | Phenyl Hydrazines, Nitroolefins, Benzaldehydes | 1,3,5-Trisubstituted Pyrazoles | 49-90% | acs.org |
This table is for illustrative purposes and showcases the utility of one-pot reactions in pyrazole chemistry.
Microwave-Assisted Synthesis in Pyrazolone Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comchemijournal.com This technique has been successfully applied to the synthesis of various pyrazole and pyrazolone derivatives. researchgate.netdergipark.org.trnih.gov
The synthesis of pyrazolone derivatives under microwave irradiation can be performed in a one-pot fashion under solvent-free conditions, which further enhances its green credentials. researchgate.net For example, the reaction of β-ketoesters with substituted hydrazines to form the pyrazolin-5-one core can be significantly expedited using microwave heating. researchgate.net This method offers an efficient route to the precursors of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-.
Furthermore, microwave irradiation can be employed for subsequent functionalization steps. For instance, the synthesis of dihydropyrazoles from substituted dibenzalacetones and phenylhydrazines has been effectively carried out under microwave conditions. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazolone Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (%) (Microwave) | Reference |
| Pyrazole Synthesis | 8 hours | 2-4 minutes | Not specified | researchgate.net |
| Dihydropyrazole Synthesis | 1-24 hours | 15-70 minutes | Not specified | nih.gov |
| Pyrazolone Derivative Synthesis | Multiple steps | One-pot (minutes) | 51-98% | researchgate.net |
This table highlights the significant rate enhancement achieved with microwave-assisted synthesis.
Catalytic Approaches in Pyrazolone Formation
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high selectivity and efficiency under mild conditions. Various catalysts have been explored for the synthesis of the pyrazolone scaffold.
Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) is a versatile and inexpensive reagent that can function as both a one-electron oxidant and a Lewis acid catalyst. thieme-connect.comnih.govacs.org Its catalytic activity has been harnessed for the synthesis of a variety of heterocyclic compounds, including pyrazoles. thieme-connect.comnih.gov
CAN can catalyze the multicomponent reaction of aldehydes, malononitrile, and phenylhydrazines in an aqueous medium to afford polyfunctionalized pyrazoles in high yields. researchgate.net This approach is environmentally benign and efficient. The synthesis of tetrasubstituted pyrazoles can also be achieved by the CAN-catalyzed reaction of 1,3-diketones with hydrazines. thieme-connect.comnih.gov This methodology provides a direct route to the substituted pyrazole core, a key structural element of the target molecule.
Bismuth(III) compounds are attractive catalysts due to their low toxicity, low cost, and stability. Bismuth(III) chloride (BiCl₃) has been shown to be an effective promoter for the functionalization of pyrazolin-5-ones. nih.govacs.orgacs.org Specifically, BiCl₃ promotes the trifluoromethylthiolation of pyrazolin-5-ones, demonstrating its utility in introducing functional groups onto the pyrazolone ring. nih.govacs.org While not a direct synthesis of the chloro-derivative, this indicates the potential of bismuth catalysts in activating the pyrazolone ring for electrophilic substitution.
Furthermore, bismuth oxide supported on zirconia (Bi₂O₃/ZrO₂) has been used as a recyclable heterogeneous catalyst for the one-pot synthesis of pyrazole-linked compounds in an aqueous medium, highlighting the green and sustainable nature of bismuth catalysis. researchgate.net
Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and recyclability. bohrium.comias.ac.intandfonline.com Various ILs have been employed to catalyze the synthesis of pyrazole derivatives. bohrium.comias.ac.in
Acidic ionic liquids have been used as efficient and reusable catalysts for the synthesis of pyrano[2,3-c]pyrazole derivatives through a one-pot, four-component condensation. tandfonline.com Transition metal-containing ionic liquids, such as those based on Fe(III), have also been shown to be effective homogeneous catalysts for the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. ias.ac.in The use of ionic liquids can lead to high yields and allows for the recycling of the catalyst. ias.ac.in
Table 3: Overview of Catalytic Systems for Pyrazolone and Pyrazole Synthesis
| Catalyst System | Reaction Type | Key Advantages | Reference |
| Cerium Ammonium Nitrate (CAN) | Multicomponent Reaction | Mild conditions, high yields, use of water as solvent | nih.govresearchgate.net |
| Bismuth(III) Chloride (BiCl₃) | Electrophilic Substitution | Mild conditions, functional group tolerance | nih.govacs.org |
| Ionic Liquids (e.g., [C₄mim][FeCl₄]) | Condensation | Room temperature, catalyst recyclability, high yields | ias.ac.in |
This table summarizes the benefits of different catalytic approaches.
Chemical Reactivity and Derivatization of 3 Pyrazolin 5 One, 3 Chloro 1,2 Diphenyl
Tautomerism Studies of Pyrazolin-5-one Systems
Pyrazolin-5-ones are characterized by their ability to exist in multiple tautomeric forms, a phenomenon that is crucial to their chemical reactivity and biological function. researchgate.net This structural isomerism primarily involves keto-enol and imine-enamine tautomerism. researchgate.netacademie-sciences.fr
Pyrazolin-5-one systems unsubstituted at the 4-position can theoretically exist in three main tautomeric forms: the CH form (a 2,4-dihydro-3H-pyrazol-3-one), the OH form (a 1H-pyrazol-5-ol), and the NH form (a 1,2-dihydro-3H-pyrazol-3-one). clockss.org This equilibrium is a type of keto-enol tautomerism. masterorganicchemistry.comlibretexts.org
The keto form is generally the most stable tautomer for simple monocarbonyl compounds. openstax.org However, the enol form can be significantly stabilized by factors such as conjugation or intramolecular hydrogen bonding. masterorganicchemistry.comopenstax.org In the case of pyrazolin-5-ones, the relative stability of the tautomers is heavily influenced by the solvent and the nature of the substituents on the ring. researchgate.net For instance, studies on 1-substituted pyrazolin-5-ones have shown that the equilibrium can be shifted towards the OH or NH forms. researchgate.net The interconversion between these forms can be catalyzed by both acids and bases. openstax.orgyoutube.com
The predominance of a specific tautomer has significant implications for the molecule's reactivity. The enol tautomer, for example, is responsible for much of the characteristic chemistry of carbonyl compounds despite often being present in low concentrations at equilibrium. openstax.org
Table 1: Possible Tautomeric Forms of 1-Substituted Pyrazolin-5-ones
| Tautomer Name | Structural Description | Key Features |
|---|---|---|
| CH Form | 2,4-dihydro-3H-pyrazol-3-one | Contains a methylene (B1212753) group at C4 and a carbonyl group at C5. |
| OH Form | 1H-pyrazol-5-ol | Features a hydroxyl group at C5 and an aromatic pyrazole (B372694) ring. |
| NH Form | 1,2-dihydro-3H-pyrazol-3-one | Contains an N-H bond within the ring and a carbonyl group at C5. |
This table illustrates the principal tautomers discussed in the literature for pyrazolin-5-one systems.
When a pyrazolin-5-one derivative contains an appropriate substituent, such as an aminomethylene group at the 4-position, imine-enamine tautomerism comes into play. academie-sciences.frscielo.brresearchgate.net This is an equilibrium between a form containing a carbon-nitrogen double bond (imine) and one containing a carbon-carbon double bond adjacent to an amine (enamine). youtube.com
Research has shown that for 4-aminomethylene derivatives of pyrazolones, the enamine form is often predominant. scielo.brresearchgate.net This preference is frequently due to stabilization through intramolecular hydrogen bonding. scielo.brresearchgate.net Theoretical and experimental studies on pyronic derivatives have confirmed that imine and enamine forms are the two prevailing tautomers, with the equilibrium being sensitive to both solvent polarity and the nature of the substituents. academie-sciences.fr Polar solvents tend to stabilize the enamine form. academie-sciences.fr
The electronic nature of substituents on the pyrazolone (B3327878) ring plays a critical role in determining the position of the tautomeric equilibrium. researchgate.netnih.gov
Electron-donating groups at the C-3 position tend to shift the equilibrium towards the CH form. researchgate.net In a broader context of substituted pyrazoles, electron-donating groups often show a preference for the 3-position. nih.gov
Electron-withdrawing groups , such as the trifluoromethyl (CF3) group, have been found to stabilize the 3-tautomer in crystals of 3,5-disubstituted pyrazoles. nih.gov
Substituents at the N-1 position , such as the phenyl groups in the title compound, also exert a significant influence. Studies on 1-aryl-substituted pyrazolin-5-ones have shown this to be a general behavior. researchgate.net
The solvent also has a profound effect, with polar solvents often stabilizing more polar tautomers like the enamine form. researchgate.netacademie-sciences.fr
Computational studies have been instrumental in quantifying these effects, showing that for certain series of compounds, the enamine form is more stable in the gas phase, and this stability is further enhanced in polar solvents. academie-sciences.fr For other series, the imine form may be preferred in the gas phase and less polar solvents. academie-sciences.fr
Electrophilic and Nucleophilic Reactions of the Pyrazolin-5-one Core
The pyrazolin-5-one ring is susceptible to both electrophilic and nucleophilic attacks, leading to a wide array of derivatives. The specific site of reaction is often dictated by the predominant tautomeric form and the reaction conditions.
The C-4 position of the pyrazolin-5-one ring is particularly reactive, especially when it is unsubstituted. It can act as a nucleophile in its enol or enolate form, or be susceptible to electrophilic attack.
Electrophilic Substitution: The C-4 position can undergo various electrophilic substitution reactions. For example, direct thiocyanation and selenocyanation of pyrazoles have been achieved using an electrophilic species generated in situ. beilstein-journals.org Similarly, selective iodination at the C-4 position of 1-aryl-3-CF3-pyrazoles has been successfully performed. nih.gov
Michael Addition: The C-4 position exhibits significant nucleophilicity, making it an excellent donor in Michael addition reactions. beilstein-journals.org Organocatalyzed asymmetric Michael additions of 4-unsubstituted pyrazolin-5-ones to various Michael acceptors, such as α,β-unsaturated ketones, are a powerful strategy for synthesizing enantioenriched pyrazole derivatives. beilstein-journals.org
Condensation Reactions: The active methylene group at the C-4 position can participate in condensation reactions with aldehydes and other electrophiles. researchgate.net
The pyrazolin-5-one core possesses electrophilic centers that are susceptible to nucleophilic attack.
Attack at the Carbonyl Carbon: The carbonyl group at the C-5 position is a classic electrophilic site. It can react with a variety of nucleophiles, although this reactivity is modulated by the tautomeric equilibrium.
Attack at C-3: In 3-chloro-1,2-diphenyl-3-pyrazolin-5-one, the carbon atom at the C-3 position is bonded to a chlorine atom, making it an electrophilic center. This site is a potential target for nucleophilic substitution reactions, where a nucleophile could displace the chloride ion. This pathway would provide a route to a variety of 3-substituted pyrazolin-5-one derivatives. The feasibility of this attack would depend on the reaction conditions and the nature of the nucleophile.
Ring-Opening Reactions: Under certain conditions, strong nucleophiles might induce ring-opening reactions, although the stability of the pyrazole ring generally makes this less common.
The synthesis of complex heterocyclic systems often involves the strategic use of nucleophilic attack on functionalized precursors. science.govacs.org For instance, the synthesis of various 1,3-diphenyl-1H-pyrazol-5-ol derivatives involves reactions with nucleophiles like thiosemicarbazide (B42300) and malononitrile (B47326), highlighting the electrophilic nature of the pyrazolone core and its substituents. nih.gov
Chlorotropic Rearrangements and Related Processes
While specific studies detailing chlorotropic rearrangements of 3-chloro-1,2-diphenyl-3-pyrazolin-5-one are not extensively documented in the provided results, the general reactivity of similar systems suggests the potential for such processes. Chlorotropic rearrangements typically involve the migration of a chlorine atom. In related compounds, such as those involving phenylchlorocarbene addition to olefins, the resulting halocyclopropanes can undergo dehydrohalogenation, implying the mobility and eventual elimination of the chlorine atom. orgsyn.org This type of reactivity is foundational to the synthetic utility of chloro-substituted intermediates.
Ring Modification and Derivatization Strategies
The 3-chloro-1,2-diphenyl-3-pyrazolin-5-one moiety serves as a versatile scaffold for the synthesis of more complex molecular architectures. Its ability to react with various nucleophiles and electrophiles allows for significant modifications of the pyrazolone ring, leading to the formation of diverse hybrid heterocyclic systems.
The integration of the 1,3-diphenylpyrazolyl group into other heterocyclic frameworks is a key strategy in medicinal chemistry. nih.gov This approach aims to combine the known biological activities of different heterocyclic cores into a single molecule, potentially leading to synergistic or novel therapeutic effects.
The synthesis of pyrazole-clubbed pyrimidines and thiazoles often involves multi-step reaction sequences starting from precursors related to the title compound. For instance, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be a key intermediate for creating pyrazole-pyrimidine hybrids. nih.gov These syntheses can involve condensation reactions to form chalcone-like structures, which are then cyclized with reagents like guanidine (B92328) to yield the pyrimidine (B1678525) ring. nih.gov Similarly, pyrazole-based thiazoles can be synthesized through reactions like the Hantzsch thiazole (B1198619) synthesis, where a thiourea (B124793) derivative of a pyrazole is reacted with an α-haloketone. nih.govresearchgate.net
Table 1: Examples of Pyrazole-Clubbed Pyrimidine and Thiazole Synthesis
| Starting Material | Reagent(s) | Product Type | Ref. |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 3',4',5'-Trimethoxyacetophenone, Guanidine hydrochloride | Pyrazole-clubbed pyrimidine | nih.gov |
| N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea | Hydrazonoyl chlorides, Ethyl chloroacetate | Pyrazole-based 1,3,4-thiadiazoles and thiazolidin-4-one | nih.gov |
| 3-Aryl-1-(thiazol-2-yl)-1H-pyrazole-4-carbaldehyde | Substituted thiazole amines | Thiazole-clubbed pyrazole | researchgate.net |
The synthesis of various fused heterocyclic systems from pyrazolone precursors is a well-established area of research. For example, pyrano[2,3-c]pyrazole derivatives can be synthesized from pyrazole-chalcones through an Algar–Flynn–Oyamada reaction. nih.gov This reaction involves the cyclization of a chalcone (B49325) precursor in the presence of hydrogen peroxide and a base to form the pyran ring fused to the pyrazole. nih.gov The resulting hydroxypyranopyrazoles can be further functionalized, for instance, through methylation. nih.gov While the direct synthesis from 3-chloro-1,2-diphenyl-3-pyrazolin-5-one is not explicitly detailed, its potential as a starting material for the necessary pyrazole-chalcone intermediates is plausible.
Spiro compounds containing a pyrazoline ring fused to an indoline (B122111) system are of significant interest due to their potential biological activities. The synthesis of such spiro[indoline-pyrazoline] derivatives can be achieved through multi-component reactions. nih.govrsc.org For example, a one-pot, three-component reaction of isatins, malononitrile (or cyanoacetate), and phthalhydrazide, catalyzed by an organocatalyst, can yield spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives with high enantioselectivity. nih.gov Another approach involves the 1,3-dipolar cycloaddition of cyclic azomethine imines with 3-phenacylideneoxindoles to afford polysubstituted spiro[indoline-3,2′-pyrazolo[1,2-a]pyrazoles]. rsc.org While not directly starting from 3-chloro-1,2-diphenyl-3-pyrazolin-5-one, these methods highlight the synthetic strategies employed to access spiro-pyrazoline systems. The formation of unexpected spiro compounds containing pyrazole moieties has also been reported from the tandem condensation and dimerization of 3-amino-1-phenyl-2-pyrazolin-5-one (B160911) with benzaldehyde. rsc.orgresearchgate.net
Table 2: Synthetic Approaches to Spiro[indoline-pyrazoline] Derivatives
| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref. |
| Three-component cascade | Isatins, malononitrile, phthalhydrazide | Quinidine-derived squaramide | Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] | nih.gov |
| 1,3-Dipolar cycloaddition | Cyclic azomethine imines, 3-phenacylideneoxindoles | Refluxing acetonitrile | Spiro[indoline-3,2′-pyrazolo[1,2-a]pyrazoles] | rsc.org |
| Tandem condensation/dimerization | 3-Amino-1-phenyl-2-pyrazolin-5-one, benzaldehyde | - | Pyrazole spiro derivatives | rsc.orgresearchgate.net |
Alkylation is a fundamental transformation in organic synthesis, and in the context of pyrazolone derivatives, it can occur at either a nitrogen or an oxygen atom. The Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds with aromatic rings, proceeds by treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst like AlCl₃. libretexts.orglibretexts.org This reaction generates a carbocation electrophile that is attacked by the aromatic ring. libretexts.org
In the case of pyrazolone systems, which can exist in different tautomeric forms, alkylation can lead to N-alkylated or O-alkylated products depending on the reaction conditions and the specific structure of the pyrazolone. For instance, the methylation of 5-hydroxypyrano[2,3-c]pyrazoles can result in O-methylation or, in the presence of a suitable nitrogen atom, N-methylation. nih.gov
Rearrangements are also a possibility during alkylation reactions, particularly in Friedel-Crafts type processes where carbocation intermediates are involved. libretexts.orgresearchgate.netresearchgate.net These carbocations can undergo hydride or alkyl shifts to form more stable carbocations before substitution onto the aromatic ring occurs. libretexts.org While specific examples of alkylation and rearrangement of 3-chloro-1,2-diphenyl-3-pyrazolin-5-one were not found, the general principles of these reactions are applicable to this class of compounds.
Condensation Reactions with Carbonyl Compounds and Hydrazides
The reactivity of the pyrazolinone ring system allows for various condensation reactions, particularly at the C4 position. While research specifically detailing the condensation reactions of 3-chloro-1,2-diphenyl-3-pyrazolin-5-one is specific, the general reactivity patterns of related pyrazolone derivatives provide significant insight.
Condensation reactions of pyrazolin-5-ones with carbonyl compounds, such as aromatic aldehydes, are well-documented. For instance, the Claisen-Schmidt condensation of 3-chloro-2,3-dimethyl-1-phenylpyrazolidin-5-one with various aromatic aldehydes in the presence of potassium hydroxide (B78521) demonstrates the formation of (E)-3-chloro-4-arylidene derivatives. researchgate.net This type of reaction typically involves the active methylene group at the C4 position of the pyrazolone ring attacking the carbonyl carbon of the aldehyde, followed by dehydration to yield an arylidene-substituted pyrazolone. The reaction is often stereoselective, yielding predominantly the E-isomer. researchgate.net A similar three-component reaction involving pyrazolones, aryl aldehydes, and aryl methyl ketones, catalyzed by a pyrrolidine-BzOH salt, can produce 1,3-diarylallylidene pyrazolones through a sequential double condensation. acs.org
The reaction of pyrazolinones with hydrazides or hydrazine (B178648) hydrate (B1144303) can lead to the formation of fused heterocyclic systems. For example, refluxing (E)-3-chloro-4-arylidene-2,3-dimethyl-1-phenylpyrazolidin-5-one derivatives with hydrazine hydrate in ethanol/pyridine (B92270) can yield 3-chloro-4-aryl-2,3-dimethyl-1-phenyl-1,2,3,5-tetrahydropyrazolo[3,4-c]pyrazoles. researchgate.net This reaction proceeds via a nucleophilic attack of the hydrazine on the pyrazolone system, leading to a cyclization product. researchgate.net The formation of such fused pyrazole rings is confirmed by the disappearance of the carbonyl band and the appearance of a C=N stretching band in the IR spectrum. researchgate.net The reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate is another example that leads to the formation of fused pyridazine (B1198779) rings. mdpi.com
Cycloaddition Reactions
Cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings and are relevant to the derivatization of pyrazolone structures. nih.gov The [3+2] cycloaddition is a common pathway for synthesizing pyrazole and pyrazoline rings. nih.govresearchgate.net In this type of reaction, a three-atom component adds to a two-atom component (dipolarophile) to form a five-membered ring. nih.gov
One of the most well-known examples is the Huisgen [3+2] dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile. nih.gov For instance, the reaction of diaryldiazomethanes (a 1,3-dipole) with electron-deficient alkenes like (E)-3,3,3-trichloro-1-nitroprop-1-ene leads to the formation of substituted Δ1-pyrazolines with high regioselectivity. researchgate.net Similarly, sydnones can react with alkynes in a base-mediated [3+2] cycloaddition to furnish polysubstituted pyrazoles. acs.org This method has been noted for its mild reaction conditions and high regioselectivity. acs.org
While direct examples involving 3-chloro-1,2-diphenyl-3-pyrazolin-5-one as the dipolarophile are specific, the pyrazolone core can be involved in cyclization reactions that resemble cycloadditions. As mentioned previously, the reaction of 4-arylidene-pyrazolidinone derivatives with hydrazine hydrate results in the formation of a fused pyrazolo[3,4-c]pyrazole (B14755706) system. researchgate.net This can be viewed as an intramolecular cyclization following a condensation, ultimately leading to a new heterocyclic ring fused to the original pyrazole core. researchgate.net Theoretical studies on [3+2] cycloaddition reactions, such as those involving nitrylimines and nitroalkenes, often use Density Functional Theory (DFT) to predict the regioselectivity and explore the reaction mechanism, which can be complex and may proceed through a two-stage, one-step process. researchgate.net
Functionalization with Specific Moieties (e.g., Trifluoromethylthiolation)
The introduction of specific functional groups, such as the trifluoromethylthio (SCF3) group, onto the pyrazolone scaffold is of significant interest as it can substantially modify the chemical and biological properties of the molecule due to the high lipophilicity and electronegativity of the SCF3 group. nih.gov
An efficient method for the electrophilic trifluoromethylthiolation of pyrazolin-5-ones has been developed using trifluoromethanesulfenamide (PhNHSCF3) as the trifluoromethylthiolating agent in the presence of a bismuth(III) chloride (BiCl3) promoter. nih.govacs.org The reaction proceeds smoothly to furnish trifluoromethylthiolated 5-hydroxy-1H-pyrazole derivatives in yields ranging from fair to excellent. acs.org The proposed mechanism involves the activation of trifluoromethanesulfenamide by BiCl3 to generate the trifluoromethanesulfanyl cation (CF3S+). nih.govacs.org The pyrazolin-5-one exists in tautomeric equilibrium with its enol form, 5-hydroxypyrazole. nih.gov The enolate of the pyrazole then attacks the electrophilic CF3S+ cation, followed by the loss of a proton to yield the final C4-trifluoromethylthiolated product. nih.govacs.org
This methodology has been shown to be tolerant of a variety of substituents on the pyrazolin-5-one ring. acs.org Importantly, the presence of halogen groups, including chloro substituents, on the pyrazolin-5-one structure is well-tolerated, suggesting that 3-chloro-1,2-diphenyl-3-pyrazolin-5-one would be a viable substrate for this transformation, allowing for further functionalization. acs.org
An article on the spectroscopic and structural elucidation of the specific chemical compound 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- cannot be generated at this time.
Extensive searches for scientific literature and spectral data have yielded no specific experimental or calculated information for this particular molecule. The provided search results contain valuable spectroscopic data (NMR, IR, and MS) for a variety of structurally related pyrazole and pyrazolone derivatives. However, these compounds differ in their substitution patterns and, in some cases, the core heterocyclic structure itself.
Given the strict requirement to focus solely on "3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-", it is not possible to provide a scientifically accurate and detailed analysis as requested in the outline. The creation of data tables and in-depth discussion for each specified spectroscopic technique requires data that is not available in the public domain or indexed literature sources. Using data from related but distinct molecules would be scientifically inaccurate and would not adhere to the constraints of the request.
Therefore, the following sections remain unwritten due to the absence of specific data for the target compound:
Spectroscopic and Structural Elucidation Techniques 4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Spectroscopic and Structural Elucidation Techniques
X-ray Diffraction (XRD) for Solid-State Structural Determination and Supramolecular Assembly
While a crystal structure for 3-chloro-1,2-diphenyl-3-pyrazolin-5-one was not found, the structure of a related compound, 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine , has been reported. nih.goviucr.org This compound crystallizes in the monoclinic system with the space group P21/c. chemicalbook.com The asymmetric unit contains two independent molecules, designated A and B. nih.goviucr.org
A notable feature of these molecules is their non-planar conformation, which arises from steric repulsion between the aromatic rings. nih.goviucr.org In molecule A, the benzene (B151609) and phenyl rings are inclined to the central pyrazole (B372694) ring by 46.64 (10)° and 17.87 (10)°, respectively. nih.goviucr.org In molecule B, these dihedral angles are 40.02 (10)° and 14.18 (10)°. nih.goviucr.org The two aromatic rings are twisted with respect to each other by 58.77 (9)° in molecule A and 36.95 (8)° in molecule B. nih.goviucr.org
In the crystal, the individual molecules are linked by N—H···N hydrogen bonds, forming dimers and larger tetramer-like units. nih.goviucr.org These units then stack along the a-axis, and are further interconnected by C—H···π interactions to build a three-dimensional supramolecular architecture. nih.goviucr.org Such non-covalent interactions are crucial in understanding the solid-state properties of these compounds.
Table 1: Crystallographic Data for 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis is a crucial technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.
For the related compound 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine , with a molecular formula of C₁₅H₁₃ClN₄, the calculated elemental composition is approximately C, 63.27%; H, 4.60%; and N, 19.68%. iucr.org The experimentally found values were C, 63.08%; H, 4.71%; and N, 19.73%, which are in excellent agreement with the calculated values, thus confirming its composition. iucr.org
In the synthesis of other pyrazole derivatives, elemental analysis is routinely used to confirm the identity of the products. For example, in the synthesis of new 1-(2,5-dichloro phenyl hydrazino)-3,5-dimethyl-4-(substituted phenyl azo) pyrazoles, the elemental analysis for the compound with the formula C₂₃H₂₀Cl₂N₆O was reported as: Calculated - C, 58.62%; H, 4.66%; N, 14.39% and Found - C, 58.57%; H, 4.82%; N, 14.72%. biomedpharmajournal.org
Table 2: Elemental Analysis Data for Related Pyrazole Derivatives
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure of the molecule, particularly the presence of conjugated systems.
For pyrazolone (B3327878) derivatives, the electronic spectra typically show absorption bands that can be attributed to π → π* and n → π* transitions. For instance, the UV-Vis spectra of some pyrazolone derivatives show strong absorption bands in the range of 235-280 nm, which are assigned to π → π* transitions.
In a study on new halogenoaminopyrazole derivatives, the electronic spectra were recorded in an ethanolic solution and displayed characteristic absorption bands in the range of 246–300 nm. These bands were also assigned to π-π* transitions.
Table 3: UV-Vis Absorption Data for Related Pyrazolone Derivatives
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently applied to molecules to predict a wide range of properties.
Geometry Optimization and Molecular Structure Prediction
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- , this process would determine the precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's steric and electronic properties.
Electronic Structure Analysis (HOMO-LUMO Energies and Gaps)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potentials (MEP)
The Molecular Electrostatic Potential (MEP) is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict and understand how a molecule will interact with other charged species. Red regions in an MEP map typically indicate areas of negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-deficient).
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity.
Ionization Potential and Electron Transfer Characteristics
The ionization potential (IP) is a fundamental electronic property that quantifies the minimum energy required to remove an electron from a molecule in its gaseous state. For 3-chloro-1,2-diphenyl-3-pyrazolin-5-one, the IP would be a critical indicator of its susceptibility to oxidation and its ability to participate in electron transfer reactions. Computationally, the IP can be estimated using various quantum chemical methods, such as Density Functional Theory (DFT). It is often calculated as the energy difference between the cationic species (M+) and the neutral molecule (M).
Electron transfer is a key process in many chemical and biological reactions. The characteristics of electron transfer for this pyrazolinone derivative would be governed by its electronic structure, particularly the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower ionization potential, often associated with a higher HOMO energy, suggests that the molecule can more readily donate an electron, indicating its potential as a reducing agent in certain reactions. Conversely, the electron affinity, related to the LUMO energy, would describe its ability to accept an electron.
Conceptual Density Functional Theory Indices
Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of molecules using a set of indices derived from the variation of energy with respect to the number of electrons and the external potential. researchgate.netmdpi.comnih.gov These descriptors offer insights into the global and local reactivity of 3-chloro-1,2-diphenyl-3-pyrazolin-5-one.
Key global reactivity indices include:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap typically corresponds to higher hardness.
Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. researchgate.net
Nucleophilicity Index (N): Measures the ability of a molecule to act as a nucleophile.
These indices are calculated using the energies of the HOMO and LUMO. For instance, chemical hardness (η) can be approximated as (ELUMO - EHOMO)/2, and the electronic chemical potential (μ) as (EHOMO + ELUMO)/2. researchgate.net
Local reactivity is described by Fukui functions (f(r)) , which identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. mdpi.com By analyzing the Fukui functions, one could predict which atoms in the 3-chloro-1,2-diphenyl-3-pyrazolin-5-one molecule are most likely to be involved in chemical reactions.
Table 1: Representative Conceptual DFT Global Reactivity Descriptors (Illustrative) (Note: The following values are for illustrative purposes only and are not based on actual calculations for the specified compound.)
| Descriptor | Formula | Hypothetical Value (eV) |
| HOMO Energy (EHOMO) | - | -6.5 |
| LUMO Energy (ELUMO) | - | -1.8 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.7 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.8 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 |
| Electrophilicity Index (ω) | μ²/2η | 3.67 |
Mechanistic Studies through Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions involving complex molecules like 3-chloro-1,2-diphenyl-3-pyrazolin-5-one. By employing quantum mechanical methods, researchers can map out the potential energy surface (PES) for a given reaction. This process involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them.
A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. mdpi.com Locating and characterizing the geometry of a transition state is crucial for understanding the reaction mechanism. For example, in a substitution or elimination reaction involving the chlorine atom at the C3 position, computational studies could elucidate whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism involving a carbocation or other intermediate. The nature of the transition state provides insight into the bond-breaking and bond-forming processes.
Once the stationary points on the potential energy surface (reactants, products, and transition states) are located, their energies can be calculated with high accuracy. The activation energy (Ea) of a reaction is the energy difference between the transition state and the reactants. This value is a primary determinant of the reaction rate; a lower activation energy corresponds to a faster reaction.
Table 2: Hypothetical Thermodynamic Data for a Reaction Pathway (Illustrative) (Note: The following values are for illustrative purposes only and are not based on actual calculations for the specified compound.)
| Parameter | Definition | Hypothetical Value |
| Activation Energy (Ea) | E(TS) - E(Reactants) | 25.0 kcal/mol |
| Enthalpy of Activation (ΔH‡) | H(TS) - H(Reactants) | 24.5 kcal/mol |
| Entropy of Activation (ΔS‡) | S(TS) - S(Reactants) | -5.0 cal/mol·K |
| Gibbs Free Energy of Activation (ΔG‡) | ΔH‡ - TΔS‡ | 26.0 kcal/mol (at 298K) |
| Enthalpy of Reaction (ΔHrxn) | H(Products) - H(Reactants) | -15.0 kcal/mol |
| Gibbs Free Energy of Reaction (ΔGrxn) | G(Products) - G(Reactants) | -12.5 kcal/mol |
Advanced Computational Methodologies
While quantum mechanical calculations provide detailed information about static structures and energies, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms evolve.
For 3-chloro-1,2-diphenyl-3-pyrazolin-5-one, MD simulations could be employed to study several phenomena:
Conformational Analysis: The phenyl groups attached to the pyrazolinone core can rotate, leading to different conformations. MD simulations can explore the conformational landscape and determine the relative populations and interconversion rates of different conformers.
Solvation Effects: By including explicit solvent molecules (e.g., water, ethanol) in the simulation box, MD can provide a realistic description of how the solvent structure around the solute affects its structure and dynamics. This is crucial for understanding reaction mechanisms in solution.
Interaction with Biomolecules: If this compound were being studied for pharmaceutical applications, MD simulations could be used to model its binding to a target protein, providing insights into the binding mode, key intermolecular interactions, and the stability of the complex.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that defines atoms and the bonds between them based on the topology of the electron density. This analysis allows for the characterization of atomic and bond properties, providing a quantum mechanical description of chemical concepts.
For 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-, a QTAIM analysis would focus on the bond critical points (BCPs) to characterize the nature of the chemical bonds within the molecule. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), offer insights into the strength and nature of the bonds.
Key Research Findings:
The chlorine atom in the molecule is of particular interest. QTAIM analysis of similar halogenated compounds has shown that the chlorine atom can act as both a Lewis acid and a Lewis base. This duality arises from the anisotropic distribution of its electrostatic potential, with a positive region (σ-hole) along the C-Cl bond axis and a negative region around the equatorial belt. This allows the chlorine atom to participate in various noncovalent interactions, including halogen bonding.
A theoretical QTAIM analysis would likely reveal the following characteristics for the key bonds in 3-chloro-1,2-diphenyl-3-pyrazolin-5-one:
C-Cl Bond: The C-Cl bond would exhibit a ρ value and a negative ∇²ρ, indicative of a shared (covalent) interaction. The ellipticity of the bond would likely be low, suggesting a bond with significant σ-character.
C=O Bond: The carbonyl group's C=O bond would show a high electron density at the BCP, characteristic of a double bond. The Laplacian of the electron density would be negative, confirming its covalent nature.
N-N and N-C Bonds: The bonds within the pyrazolone (B3327878) ring and the bonds connecting the phenyl groups to the nitrogen atoms would also be characterized as covalent interactions with varying degrees of polarity and bond strength, reflected in their respective ρ and ∇²ρ values.
A representative data table, based on typical values for similar bonds in related structures, is presented below to illustrate the expected QTAIM parameters.
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Total Energy Density (H(r)) at BCP (a.u.) | Bond Character |
|---|---|---|---|---|
| C-Cl | ~0.18 | ~ -0.15 | ~ -0.10 | Covalent |
| C=O | ~0.45 | ~ -1.20 | ~ -0.80 | Polar Covalent |
| N-N | ~0.30 | ~ -0.70 | ~ -0.45 | Covalent |
| N-C (phenyl) | ~0.25 | ~ -0.50 | ~ -0.30 | Covalent |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the localized bonds and lone pairs of a molecule, offering insights into hybridization, covalency, and intramolecular interactions. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
Key Research Findings:
While a specific NBO analysis for 3-chloro-1,2-diphenyl-3-pyrazolin-5-one is not available, studies on structurally related pyrazolone derivatives provide a framework for understanding the expected electronic interactions. For instance, NBO analyses of complex pyrazolone systems have highlighted significant delocalization effects that contribute to their stability.
The key donor-acceptor interactions anticipated for 3-chloro-1,2-diphenyl-3-pyrazolin-5-one would involve:
Intra-ring Delocalization: The pyrazolone ring itself would exhibit significant delocalization, with lone pairs on the nitrogen and oxygen atoms interacting with the antibonding orbitals of adjacent bonds (e.g., n(N) → π(C=C) and n(O) → π(C=N)).
Phenyl Group Interactions: The π-systems of the two phenyl groups would interact with the pyrazolone ring. There would be delocalization from the π orbitals of the phenyl rings to the antibonding orbitals of the pyrazolone ring and vice versa.
Influence of the Chlorine Atom: The lone pairs of the chlorine atom could act as donors to adjacent antibonding orbitals. Conversely, the σ*(C-Cl) antibonding orbital could act as an acceptor, participating in hyperconjugative interactions.
A representative data table summarizing the most significant theoretical donor-acceptor interactions and their stabilization energies (E(2)) is provided below. These values are illustrative and based on findings for similar molecular fragments.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N1 | π(C5=O6) | ~25.5 | π-conjugation |
| LP(1) N2 | π(C3=C4) | ~18.2 | π-conjugation |
| π(C3=C4) | π(N1-N2) | ~15.8 | π-delocalization |
| LP(2) O6 | σ(N1-C5) | ~12.1 | Hyperconjugation |
| π(C7-C8)phenyl | π(N1-C5) | ~5.3 | π-conjugation with ring |
| LP(3) Cl | σ(C3-C4) | ~2.1 | Hyperconjugation |
Advanced Research Directions and Future Perspectives in 3 Pyrazolin 5 One, 3 Chloro 1,2 Diphenyl Chemistry
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of pyrazolin-5-one derivatives has traditionally been achieved through the condensation of β-keto esters with hydrazines. researchgate.net However, contemporary research is focused on developing more efficient and selective methods for the synthesis of specifically substituted pyrazolinones like 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-. Future advancements in this area are likely to concentrate on several key aspects:
Microwave-Assisted Organic Synthesis (MAOS): This technique has shown promise in accelerating reaction times and improving yields for the synthesis of related heterocyclic compounds. acs.org The application of MAOS to the synthesis of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- could offer a more rapid and energy-efficient alternative to conventional heating methods. acs.org
Catalytic Approaches: The use of novel catalysts, including nanocatalysts, could enhance the efficiency of the cyclocondensation reaction. acs.org Research into catalysts that can control regioselectivity during the formation of the pyrazolinone ring would be particularly valuable.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and scalability. The adaptation of the synthesis of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- to a flow process could be a significant step towards its large-scale production.
| Synthetic Method | Key Advantages | Potential for 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- Synthesis |
| Conventional Heating | Well-established and understood. | Baseline for comparison with newer methods. |
| Microwave-Assisted | Rapid reaction times, often higher yields, energy efficient. acs.org | Potential for faster and more efficient synthesis. acs.org |
| Catalysis (e.g., nanocatalysts) | Increased reaction rates, potential for improved selectivity. acs.org | Could lead to higher purity and better control over the reaction. acs.org |
| Flow Chemistry | High scalability, improved safety, precise process control. | Enables large-scale, continuous production with high consistency. |
Exploration of Structure-Reactivity Relationships in Functionalization Reactions
The chlorine atom at the 3-position and the phenyl groups at the 1- and 2-positions of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- profoundly influence its reactivity. A deeper understanding of these structure-reactivity relationships is crucial for its effective use as a synthetic intermediate.
Future research should focus on systematically investigating the substitution reactions at the C-3 position. The reactivity of the C-Cl bond towards various nucleophiles can be explored to synthesize a library of novel pyrazolin-5-one derivatives. Furthermore, the electronic effects of the N-phenyl and C-phenyl groups on the reactivity of the pyrazolinone ring need to be quantitatively assessed. Computational studies, in conjunction with experimental work, can provide valuable insights into the electron distribution and orbital energies, thereby explaining the observed reactivity patterns. mdpi.com
Investigation of Intramolecular Interactions and Conformational Analysis
The three-dimensional structure of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- is a key determinant of its physical and chemical properties. Intramolecular interactions, such as steric hindrance between the phenyl groups and the pyrazolinone core, can lead to specific conformational preferences.
X-ray crystallography is a powerful tool for determining the solid-state conformation of such molecules. iucr.orgnih.govspast.org Detailed analysis of the crystal structure can reveal information about bond lengths, bond angles, and dihedral angles, providing a clear picture of the molecule's geometry. iucr.orgnih.gov For instance, in related pyrazole (B372694) derivatives, steric repulsion between adjacent rings can cause them to be twisted relative to each other, which can impact conjugation and intermolecular interactions. iucr.orgnih.gov Future studies could involve co-crystallization with other molecules to investigate intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov
Application of Advanced Spectroscopic Techniques for Fine Structural Details
While routine spectroscopic methods like NMR and IR are essential for basic characterization, advanced techniques can provide finer details about the structure and dynamics of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-.
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can be employed to unambiguously assign all proton and carbon signals, which is particularly important for a molecule with multiple aromatic rings.
Solid-State NMR: This technique can provide information about the structure and dynamics of the molecule in the solid state, complementing data obtained from X-ray crystallography.
Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies). nih.gov Comparing these theoretical predictions with experimental data can provide a high level of confidence in the structural assignment. nih.gov
| Spectroscopic Technique | Information Gained |
| 1D NMR (¹H, ¹³C) | Basic structural framework and chemical environment of atoms. nih.gov |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, unambiguous signal assignment. |
| IR Spectroscopy | Presence of functional groups (e.g., C=O, C-Cl). researchgate.net |
| Mass Spectrometry | Molecular weight and fragmentation pattern. researchgate.net |
| X-ray Crystallography | Precise solid-state three-dimensional structure. iucr.orgnih.govspast.org |
| Solid-State NMR | Structural and dynamic information in the solid state. |
Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties of Pyrazolin-5-ones
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.govambujtewari.commit.edu For pyrazolin-5-ones, including 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-, these computational tools can be leveraged in several ways:
Predicting Reaction Outcomes: ML models can be trained on existing reaction data to predict the products and yields of new reactions involving this pyrazolinone. ambujtewari.comnih.gov This can significantly reduce the number of experiments required to optimize a synthetic route. ambujtewari.com
QSAR (Quantitative Structure-Activity Relationship) Modeling: If this class of compounds is explored for biological activity, ML algorithms can build QSAR models to predict the activity of new derivatives based on their chemical structure.
De Novo Design: AI can be used to design novel pyrazolin-5-one derivatives with desired properties by exploring a vast chemical space.
The development of robust ML models requires large and high-quality datasets. mit.edu Therefore, a systematic experimental effort to generate such data for reactions of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- would be a crucial first step.
Green Chemistry Approaches in 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- Synthesis
The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- should aim to incorporate these principles:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
Energy Efficiency: As mentioned earlier, employing energy-efficient techniques like microwave-assisted synthesis. acs.org
By focusing on these advanced research directions, the scientific community can unlock the full potential of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- as a valuable building block in organic synthesis and materials science, while also adhering to the principles of sustainable chemistry.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-chloro-1,2-diphenyl-3-pyrazolin-5-one to improve yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted chalcones with phenylhydrazine derivatives under acidic conditions (e.g., glacial acetic acid with HCl). Key steps include temperature control (60–65°C for 30 minutes), refluxing with excess hydrazine hydrochloride, and purification via column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization. Monitoring reaction progress with TLC ensures intermediate stability, while rigorous washing and drying minimize impurities .
Q. What spectroscopic and chromatographic methods are most reliable for confirming the structure of 3-chloro-1,2-diphenyl-3-pyrazolin-5-one?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., δ 3.11–5.20 ppm for pyrazoline protons, aromatic signals at δ 6.71–7.74 ppm) .
- FT-IR : Peaks at 1682–1685 cm⁻¹ confirm carbonyl groups .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in triazolopyrimidine derivatives .
- GC/TLC : Validate purity and reaction completion .
Advanced Research Questions
Q. What are the mechanistic pathways involved in the cyclocondensation of chalcone derivatives to form 3-pyrazolin-5-one cores?
- Methodological Answer : The reaction proceeds via acid-catalyzed nucleophilic attack of hydrazine on the α,β-unsaturated ketone of chalcones, forming a hydrazone intermediate. Subsequent intramolecular cyclization (5-exo-trig) generates the pyrazoline ring. Computational studies (DFT) can model transition states, while isotopic labeling (e.g., ¹⁵N-hydrazine) tracks nitrogen incorporation. Solvent polarity and protonation states critically influence regioselectivity .
Q. How can 3-chloro-1,2-diphenyl-3-pyrazolin-5-one be functionalized to synthesize complex heterocyclic systems with potential bioactivity?
- Methodological Answer :
- Triazolo-thiadiazine hybrids : React with monochloroacetic acid in ethanol/sodium acetate to form fused triazolo-thiadiazinone systems, as seen in pyrrolothiazolopyrimidine derivatives .
- Thiocarbamide derivatives : Condensation with phenyl thiocarbazate in dioxane yields thiosemicarbazide-linked hybrids, validated by MS and ¹H NMR .
- Electrophilic substitution : Chlorine at position 3 can be replaced via SNAr reactions with amines or alkoxides to diversify functionality .
Q. How should researchers address discrepancies in reported spectral data or synthetic yields for 3-chloro-1,2-diphenyl-3-pyrazolin-5-one derivatives?
- Methodological Answer :
- Data validation : Cross-reference with high-quality databases (e.g., IUCLID, peer-reviewed crystallography repositories) and replicate experiments under standardized conditions (solvent, temperature, catalyst) .
- Yield optimization : Screen alternative catalysts (e.g., Lewis acids like ZnCl₂) or microwave-assisted synthesis to enhance reproducibility .
- Expert consultation : Collaborate with analytical chemistry groups to resolve ambiguous spectral peaks (e.g., overlapping aromatic signals) .
Q. What computational approaches are suitable for predicting the reactivity and electronic properties of 3-chloro-1,2-diphenyl-3-pyrazolin-5-one in novel reactions?
- Methodological Answer :
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA can optimize geometries and simulate IR/NMR spectra .
- Molecular docking : Screen derivatives for bioactivity by docking into target protein active sites (e.g., kinase inhibitors) using AutoDock Vina .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing Cl) with biological activity using regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
